molecular formula C10H11NO2 B118917 (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid CAS No. 151004-93-2

(R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid

Cat. No. B118917
CAS RN: 151004-93-2
M. Wt: 177.2 g/mol
InChI Key: OXFGRWIKQDSSLY-SECBINFHSA-N
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Description

The compound is a derivative of tetrahydroisoquinoline, which is a type of organic compound. The “®” denotes the absolute configuration of the chiral center in the molecule . Carboxylic acids, such as the one in this compound, are typically characterized by the presence of a carboxyl group (-COOH) .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Carboxylic acids, for instance, are known to undergo a variety of reactions, including acid-base reactions .

Scientific Research Applications

Lipase-Catalyzed Kinetic and Dynamic Kinetic Resolution

Paál et al. (2007) developed a dynamic kinetic resolution method for the preparation of enantiopure (R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. This involved the CAL-B-catalyzed enantioselective hydrolysis of the corresponding ethyl ester, achieving an enantiomeric excess of 96% and an 80% isolated yield. The kinetic resolution afforded both enantiomers with an enantiomeric excess ≥92% (Paál et al., 2007).

Enzymatic Hydrolysis Using Animal Liver Acetone Powders

Sánchez et al. (2001) explored the stereoselective hydrolysis of esters of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid using animal liver (chicken, mouse, rat, and rabbit) acetone powders. This method provided a mild condition for obtaining the corresponding (S)-acid and unreacted (R)-ester (Sánchez et al., 2001).

Synthesis of Optically Pure Enantiomers

Kurata et al. (2015) achieved the synthesis of both (R)- and (S)-tetrahydroisoquinoline-1-carboxylic acids from N-Boc-protected precursors. This synthesis provided these cyclic amino acids in enantiomerically pure form, offering practical applications in medicinal chemistry (Kurata et al., 2015).

EPC-Synthesis of Tetrahydroisoquinolines

Huber and Seebach (1987) discussed the synthesis of 1,2,3,4-tetrahydro-N-pivaloyl-isoquinoline-3-carboxylic acids, exploring the diastereoselective alkylation at the 1-position of phenylalanine-derived precursors. This synthesis contributed to the understanding of enantiomerically pure 1-substituted tetrahydroisoquinolines, crucial for synthesizing important groups of alkaloids (Huber & Seebach, 1987).

Bioprecursor Synthesis

Dostert et al. (1992) reported the synthesis and determination of absolute configurations of both enantiomers of salsolinol-1-carboxylic acid, a bioprecursor of (R)-salsolinol in humans (Dostert et al., 1992).

Mechanism of Action

The mechanism of action would depend on the biological or chemical context in which this compound is used. For instance, if it’s used as a drug, its mechanism of action would involve how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For instance, if it’s a strong acid, it could be corrosive and harmful if inhaled, ingested, or if it comes into contact with skin .

Future Directions

The future directions for research on this compound could involve exploring its potential uses in various fields, such as medicine or materials science .

properties

IUPAC Name

(1R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h1-4,9,11H,5-6H2,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFGRWIKQDSSLY-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](C2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424903
Record name (1R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid

CAS RN

151004-93-2
Record name (1R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid
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(R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid
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(R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid
Reactant of Route 5
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Reactant of Route 6
(R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid

Q & A

Q1: What are the advantages of using enzymatic hydrolysis for the synthesis of (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid?

A1: Enzymatic hydrolysis, specifically using CAL-B lipase, offers a highly enantioselective method for obtaining (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid. This method utilizes dynamic kinetic resolution of the corresponding ethyl ester in aqueous NH4OAc buffer, achieving a high enantiomeric excess (ee) of 98% and a good yield of 85% []. This approach bypasses the need for harsh chemical reagents and often results in milder reaction conditions, contributing to a potentially greener and more sustainable synthesis.

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